(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Insecticidal Applications
Research by Fadda et al. (2017) demonstrates the synthesis of various heterocycles, including pyridine and thiazole derivatives, for potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This study highlights the importance of synthesizing and evaluating novel compounds for agricultural applications, particularly for pest management.
Anti-inflammatory Activity
The work by Amr et al. (2007) focused on synthesizing pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, using citrazinic acid as a starting material (Amr et al., 2007). This research underlines the therapeutic potential of heterocyclic compounds in developing new anti-inflammatory drugs.
Antimicrobial Agents
Studies on the synthesis of new heterocycles incorporating thiophene moieties, such as the work by Mabkhot et al. (2016), have demonstrated potential antimicrobial activities against various pathogens (Mabkhot et al., 2016). Such research efforts are crucial in the ongoing search for new antimicrobial agents to combat resistant bacterial and fungal strains.
Synthesis and Chemical Properties
Heterocyclic Synthesis
The synthesis and properties of heterocyclic compounds, as illustrated by El’chaninov et al. (2014) for 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine, reveal the intricate reactions and chemical behaviors of these molecules (El’chaninov et al., 2014). Understanding these properties is essential for the application of heterocyclic compounds in various scientific and industrial domains.
Computational Studies
Singh et al. (2014) conducted a study on a pyrrole chalcone derivative, showcasing the integration of computational and experimental approaches in understanding the molecular interactions and properties of heterocyclic compounds (Singh et al., 2014). Such studies are vital for the rational design of new compounds with desired biological or chemical properties.
Future Directions
Given the lack of information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new applications for this compound .
Properties
IUPAC Name |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10(19)16-15-17-12-6-7-18(9-13(12)22-15)14(20)5-4-11-3-2-8-21-11/h2-5,8H,6-7,9H2,1H3,(H,16,17,19)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSNUYHKUAQCJN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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